N-butylidene-2-methylpropane-2-sulfinamide
Overview
Description
N-butylidene-2-methylpropane-2-sulfinamide is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and reactivity, making it a valuable substance in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butylidene-2-methylpropane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinic acid with butylidene derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to deprotonate the sulfinic acid, followed by the addition of the butylidene derivative.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques are employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-butylidene-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Sulfonic acids and sulfonyl chlorides are common products.
Reduction: The reduction of the compound can yield amines.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
N-butylidene-2-methylpropane-2-sulfinamide is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it valuable in the production of enantiomerically pure compounds.
Mechanism of Action
The mechanism by which N-butylidene-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various enzymes, influencing their activity and leading to the formation of specific products. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
tert-Butanesulfinamide
(R)-2-Methyl-2-propanesulfinamide
(S)-2-Methyl-2-propanesulfinamide
Biological Activity
N-butylidene-2-methylpropane-2-sulfinamide is a chiral sulfinamide that plays a significant role in asymmetric synthesis and has garnered attention for its biological activity. This compound is primarily utilized as a chiral auxiliary in the synthesis of various biologically active molecules, enhancing the stereochemical outcomes of reactions. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.
This compound is characterized by its sulfinamide functional group, which allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form sulfoxides and sulfones, or reduced to yield corresponding amines. Its ability to act as a chiral auxiliary is crucial for influencing the stereochemistry of reactions, making it valuable in synthesizing enantiomerically pure compounds.
Summary of Chemical Reactions
Reaction Type | Products | Common Reagents |
---|---|---|
Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Amines | Lithium aluminum hydride, sodium borohydride |
Substitution | Various derivatives | Grignard reagents, organolithium compounds |
Biological Applications
This compound has been extensively studied for its applications in biological research. It is particularly noted for its role in the synthesis of biologically active molecules that are essential for understanding enzyme mechanisms and protein interactions . The compound's utility extends to the pharmaceutical industry, where it aids in producing specialty chemicals and advanced materials.
Case Studies
- Synthesis of N-Heterocycles : A review highlighted the use of tert-butanesulfinamide (related compound) in constructing diverse N-heterocycles through sulfinimine intermediates. This methodology has facilitated access to structurally varied piperidines and pyrrolidines, which are prevalent in natural products and therapeutics .
- Enzyme Inhibition Studies : Research has shown that sulfinamides can serve as effective inhibitors for various enzymes. For instance, studies on azumamides derived from sulfinamides have demonstrated their potential as selective HDAC inhibitors with IC50 values ranging from 14 to 67 nM against specific HDAC isoforms .
Research Findings
Recent studies emphasize the importance of stereochemistry in the biological activity of sulfinamides. Modifications in the structure can significantly alter their inhibitory effects on enzymes. For example, research indicates that certain structural modifications lead to enhanced potency against specific HDAC isoforms while reducing activity against others .
Table of Biological Activities
Compound | Activity | IC50 (nM) |
---|---|---|
Azumamide C | HDAC Inhibition | 14 |
Azumamide E | HDAC Inhibition | 67 |
This compound | Chiral Auxiliary in Synthesis | N/A |
Properties
IUPAC Name |
(NE)-N-butylidene-2-methylpropane-2-sulfinamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-5-6-7-9-11(10)8(2,3)4/h7H,5-6H2,1-4H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFJREMTWBYHFO-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NS(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=N/S(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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